molecular formula C14H18ClNO3 B14097078 Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate

Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate

Cat. No.: B14097078
M. Wt: 283.75 g/mol
InChI Key: RYLYOBSDBJPEJV-UHFFFAOYSA-N
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Description

Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a hydroxy group, and a methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of the methylcyclopropyl group through a cyclopropanation reaction. The final step involves the esterification of the amino group with ethyl acetate under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and methylcyclopropyl groups contribute to its overall hydrophobicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-chloro-2-hydroxyphenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different chemical properties.

    Ethyl 2-((4-chloro-5-(1-methylcyclopropyl)phenyl)amino)acetate: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.

    Ethyl 2-((4-chloro-2-hydroxy-5-phenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different steric and electronic effects.

Uniqueness

Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is unique due to the presence of both the hydroxy and methylcyclopropyl groups, which confer specific chemical and biological properties. These groups influence its reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl 2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetate

InChI

InChI=1S/C14H18ClNO3/c1-3-19-13(18)8-16-11-6-9(14(2)4-5-14)10(15)7-12(11)17/h6-7,16-17H,3-5,8H2,1-2H3

InChI Key

RYLYOBSDBJPEJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C(=C1)C2(CC2)C)Cl)O

Origin of Product

United States

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